NS3623 is a synthetic compound primarily recognized for its activity on ion channels, particularly its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. [, , ] While initially investigated for its potential in treating cardiac arrhythmias due to its hERG channel activation properties, subsequent research revealed its broader application as a valuable tool in studying various ion channels and their roles in different physiological processes. [, , , , , ]
Mechanism of Action
hERG Channel Activation: NS3623 acts as an activator of hERG potassium channels. It achieves this by modifying the channel's gating kinetics, specifically by increasing the time constant for channel inactivation. [, ] This translates to a prolonged duration of the channel's open state, allowing for a greater outward potassium current.
Chloride Channel Inhibition: In contrast to its activating effect on hERG channels, NS3623 demonstrates an inhibitory effect on chloride channels. [, , ] While the precise mechanism of inhibition remains to be fully elucidated, studies suggest that it directly interacts with the channel, blocking the flow of chloride ions.
Interaction with Non-Selective Cation Channels: Research indicates that NS3623 might also influence non-selective cation channels, particularly under hyperpolarizing conditions. [] This interaction appears to be linked to its ability to inhibit chloride conductance, suggesting a complex interplay between these channels and NS3623.
Applications
Cardiac Electrophysiology Research
Shortening of Action Potential Duration: In vitro and in vivo studies demonstrated that NS3623 effectively shortens the action potential duration in cardiac myocytes. [, , ] This effect is attributed to its ability to enhance the outward potassium current through hERG channel activation, accelerating repolarization.
Suppression of Arrhythmias: NS3623 has shown promise in suppressing certain types of arrhythmias, particularly those induced by bradycardia (slow heart rate). [] By shortening the QT interval and stabilizing repolarization, it reduces the likelihood of triggered activity that can lead to arrhythmias.
Sickle Cell Disease Research
Reduction of Red Blood Cell Dehydration: Studies using a transgenic mouse model of sickle cell disease revealed that NS3623 treatment can reduce red blood cell dehydration. [, ] This effect is linked to its inhibition of chloride conductance, which disrupts the ion flux responsible for cellular dehydration.
Chloride Channel Research
Investigating Chloride Channel Function: Researchers have employed NS3623 to probe the function of specific chloride channels, such as VRAC (Volume-Regulated Anion Channel) and those associated with polycystin-1. [, ] By blocking chloride conductance, it helps delineate the contribution of these channels to various cellular processes.
Unveiling Cation Channel Activity: Intriguingly, NS3623's inhibition of chloride conductance can unveil the activity of certain cation channels. [] This suggests a complex interplay between these channels and highlights NS3623's utility in uncovering hidden ion channel activities.
DREAM Protein Research
Potential DREAM Inhibitor: In silico analyses indicate that NS3623 might bind to DREAM protein's hydrophobic cavities. [] While further experimental validation is necessary, this finding opens avenues for exploring NS3623 as a potential tool to modulate DREAM protein activity.
Related Compounds
NS5806
Compound Description: NS5806 is a hydrophobic molecule that has been shown to bind to the hydrophobic cavities in the C-terminus of DREAM (Downstream Regulatory Element Antagonist Modulator) protein. []
Relevance: While the paper doesn't explicitly state the structure of NS5806, its description as a "hydrophobic molecule" and its ability to bind to DREAM, similar to NS3623, suggests a potential structural relationship. Further investigation is needed to confirm this relationship. Both compounds provide insights into potential inhibitors of DREAM interacting with presenilin, which is relevant for understanding Alzheimer's disease. []
E-4031
Compound Description: E-4031 is a potent and selective hERG channel antagonist. []
Relevance: E-4031 serves as a pharmacological tool to induce QT prolongation, mimicking a condition that NS3623 aims to treat. The study demonstrated that NS3623 could reverse the QT prolongation induced by E-4031, highlighting the potential of NS3623 as a treatment for long QT syndrome. []
1,8-ANS (1-Anilinonaphthalene-8-sulfonic acid)
Compound Description: 1,8-ANS is a fluorescent hydrophobic probe often used to study protein folding and ligand binding. It exhibits enhanced fluorescence upon binding to hydrophobic regions of proteins. []
Relevance: Similar to NS3623, 1,8-ANS has been shown to bind to the hydrophobic cavities in the C-terminus of the DREAM protein. This suggests a potential for shared structural features between the two compounds that facilitate their interaction with hydrophobic pockets. []
Compound Description: DIDS is a known inhibitor of anion transport proteins, including chloride channels. [, ]
Relevance: DIDS is used alongside NS3623 in several studies to investigate chloride channel activity. While both compounds inhibit chloride conductance, they likely achieve this through different mechanisms. The combined use of DIDS and NS3623 helps dissect the specific roles of different chloride channels and their potential as therapeutic targets. [, ]
CFTR(inh)-172
Compound Description: CFTR(inh)-172 is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. []
Relevance: CFTR(inh)-172 is used as a negative control in studies investigating SLC26A9, a chloride channel potentially modulated by NS3623. The lack of inhibition by CFTR(inh)-172 on SLC26A9, unlike the observed inhibition by NS3623, highlights the specificity of NS3623 towards non-CFTR chloride channels. []
Bezafibrate
Compound Description: Bezafibrate is a lipid-lowering drug primarily used to treat hyperlipidemia. []
Relevance: Bezafibrate was investigated for its potential interaction with the DREAM protein. While the study identified a potential binding site for bezafibrate on DREAM, it was weaker compared to NS3623. This comparison contributes to the understanding of structure-activity relationships for compounds targeting DREAM. []
Trifluoperazine
Compound Description: Trifluoperazine is an antipsychotic drug belonging to the phenothiazine class. []
Relevance: Similar to bezafibrate, trifluoperazine was also studied for its interaction with DREAM. The study found that trifluoperazine exhibited weaker binding to DREAM compared to NS3623, providing insights into the structural features influencing the binding affinity of different compounds to DREAM. []
5-Biphenyl-2-yl-1H-tetrazole
Compound Description: 5-Biphenyl-2-yl-1H-tetrazole is a heterocyclic compound containing both tetrazole and biphenyl groups. []
Relevance: This compound was included in a study exploring the binding interactions of various hydrophobic molecules with DREAM. Although the study doesn't provide specific details about its binding affinity compared to NS3623, the inclusion of this compound suggests a potential structural similarity to NS3623 and warrants further investigation for its interactions with DREAM. []
N-[(4-Phenylphenyl)methyl]-2H-tetrazol-5-amine
Compound Description: This compound is a tetrazole derivative containing a substituted phenylmethyl group attached to the tetrazole ring. []
Cholesterol
Compound Description: Cholesterol is a sterol lipid and an essential component of cell membranes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NP-252 is a calcium channel antagonist potentially for the treatment of angina pectoris and congestive heart failure. The vasoinhibitory effects of NP-252 were significantly stronger than those of nifedipine in canine cerebral artery. NP-252 (10(-7) and 10(-6) M) dose-dependently attenuated nifedipine-resistant Ca(++)-contraction in the presence of STA2 in both canine cerebral and coronary arteries. The inhibitory effect of combined treatment with NP-252 (10(-6) M) and nitroglycerin (10(-6) M) on nifedipine-resistant Ca(++)-contraction in the cerebral artery was additive. In aorta, only NP-252 reduced total La3+ resistant 45Ca binding. However, the increases in bound 45Ca at La3+ resistant sites and 45Ca unidirectional influx due to KCl were inhibited by both NP-252 and nifedipine.
NP-1815-PX is a novel antagonist selective for P2X4R with high potency and selectivity compared with other P2XR subtypes. In in vivo assay for acute and chronic pain, intrathecal administration of NP-1815-PX produced an anti-allodynic effect in mice with traumatic nerve damage without affecting acute nociceptive pain and motor function